molecular formula C19H20F2N2O2 B13937790 4-(3,4-Difluoro-phenylamino)-piperidine-1-carboxylic acid benzyl ester

4-(3,4-Difluoro-phenylamino)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B13937790
M. Wt: 346.4 g/mol
InChI Key: ZUKGQXQUUKZXIU-UHFFFAOYSA-N
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Description

4-(3,4-Difluoro-phenylamino)-piperidine-1-carboxylic acid benzyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a difluorophenyl group, and a benzyl ester moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluoro-phenylamino)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of the piperidine ring and the difluorophenyl group. The piperidine ring can be synthesized through a series of cyclization reactions, while the difluorophenyl group is introduced via electrophilic aromatic substitution. The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluoro-phenylamino)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the difluorophenyl group to a phenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or phenyl derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-(3,4-Difluoro-phenylamino)-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluoro-phenylamino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperidine ring may facilitate the compound’s stability and bioavailability. The benzyl ester moiety can be hydrolyzed to release the active carboxylic acid, which can then interact with its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylboronic acid
  • 3,4-Difluorophenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

4-(3,4-Difluoro-phenylamino)-piperidine-1-carboxylic acid benzyl ester is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the difluorophenyl group and the piperidine ring distinguishes it from other similar compounds, providing a unique profile for research and application.

Properties

Molecular Formula

C19H20F2N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

benzyl 4-(3,4-difluoroanilino)piperidine-1-carboxylate

InChI

InChI=1S/C19H20F2N2O2/c20-17-7-6-16(12-18(17)21)22-15-8-10-23(11-9-15)19(24)25-13-14-4-2-1-3-5-14/h1-7,12,15,22H,8-11,13H2

InChI Key

ZUKGQXQUUKZXIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC(=C(C=C2)F)F)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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